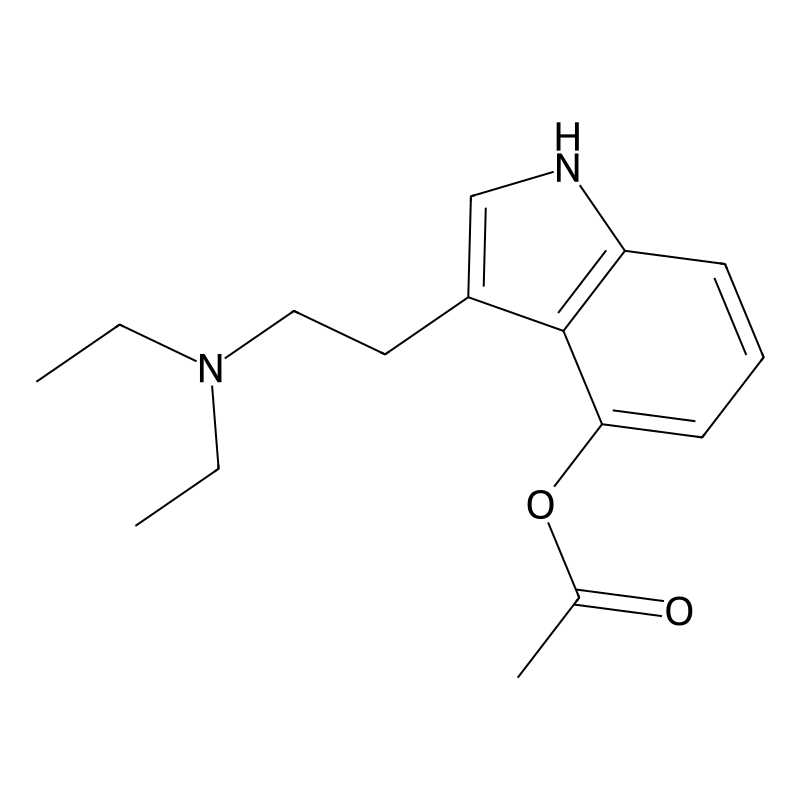

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate, commonly referred to as 4-AcO-DET, is a synthetic compound belonging to the class of tryptamines. Its molecular formula is C₁₆H₂₂N₂O₂, and it features a diethylamino group attached to an ethyl chain linked to an indole structure. The compound has gained attention for its psychoactive properties and potential cardiotoxic effects, making it a subject of research in pharmacology and toxicology .

The exact mechanism of action of 4-AcO-DET is unknown. However, based on its structural similarity to psilocin, it is believed to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor, leading to the characteristic psychedelic effects []. More research is needed to elucidate the specific mechanism.

- Psychological risks: Psychedelic experiences can trigger anxiety, paranoia, or psychosis, particularly in individuals with a predisposition to mental health problems.

- Physical risks: Psychedelics can alter heart rate, blood pressure, and body temperature. In rare cases, seizures or cardiovascular problems might occur.

Exploring Mechanisms of Action:

Ethylacybin, like psilocybin, is believed to interact with the serotonin 2A receptor (5-HT2AR) in the brain. This receptor plays a crucial role in mood, cognition, and perception []. Research on Ethylacybin could help to elucidate the mechanisms by which psychedelic drugs like psilocybin exert their therapeutic effects. By comparing the effects of Ethylacybin and psilocybin on the 5-HT2AR and other brain systems, scientists could gain valuable insights into the specific pathways involved in psychedelic-assisted therapy [].

Preclinical Studies for Mental Health Disorders:

Preclinical studies using animal models could investigate the potential of Ethylacybin for treating various mental health conditions. These studies could assess its effectiveness in models of depression, anxiety, addiction, and other disorders where psilocybin has shown promise []. If Ethylacybin demonstrates similar or even improved therapeutic effects compared to psilocybin, it could warrant further investigation in clinical trials.

The reactivity of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate primarily involves its functional groups. It can undergo hydrolysis to form the corresponding indole and acetic acid. Additionally, it may participate in various substitution reactions due to the presence of the nitrogen atom in the diethylamino group, allowing for potential modifications that could alter its biological activity or pharmacokinetics.

Research indicates that 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate exhibits psychoactive effects similar to other hallucinogens. In studies involving animal models, it has been shown to affect cardiac function, specifically prolonging the QT interval in electrocardiograms, which suggests potential cardiotoxicity . The compound's interaction with potassium channels has been highlighted as a mechanism for these adverse effects, raising concerns about its safety profile when used recreationally .

The synthesis of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate typically involves several steps:

- Formation of the Indole Core: Starting from readily available indole derivatives, appropriate substitutions are made to introduce the acetate group.

- Introduction of the Diethylamino Group: This is achieved through nucleophilic substitution reactions where diethylamine reacts with an alkyl halide or similar electrophile.

- Acetylation: Finally, acetylation is performed using acetic anhydride or acetyl chloride to yield the final product.

The specific details of these reactions can vary based on starting materials and desired purity levels.

Studies have focused on the interactions of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate with various biological systems:

- Cardiovascular System: The compound has been shown to affect heart rhythms by inhibiting potassium channels, leading to prolonged QT intervals .

- Neurotransmitter Systems: As a tryptamine derivative, it interacts with serotonin receptors, which may explain its psychoactive effects.

Further research is necessary to fully understand these interactions and their implications for safety and therapeutic use.

Several compounds share structural similarities with 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate. These include:

| Compound Name | Structure Type | Notable Effects |

|---|---|---|

| 4-Hydroxy-N,N-diethyltryptamine | Tryptamine | Psychoactive; less cardiotoxicity |

| 4-Acetoxy-N,N-dimethyltryptamine | Tryptamine | Similar psychoactive properties |

| 5-Methoxy-N,N-diisopropyltryptamine | Tryptamine | Hallucinogenic; varied receptor activity |

Uniqueness: The primary distinction of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate lies in its specific structural configuration that leads to pronounced cardiotoxic effects compared to other similar compounds. This highlights the need for careful evaluation of its safety profile relative to its psychoactive effects .